![molecular formula C19H22N4O3S B2534927 2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 1448129-44-9](/img/structure/B2534927.png)
2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
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Description
2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
- Chalcone Derivatives : Researchers have synthesized pyridine-based chalcone derivatives, including this compound, as potential antimalarial agents. Among the six tested chalcones, chalcone A (1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one) displayed the highest antimalarial activity. It exhibited IC50 values of 0.48 and 0.31 μg/mL against Plasmodium falciparum 3D7 and FCR3 strains, respectively, with a resistance index of 0.65 .
- Zinc MOFs : The compound’s pyridine moiety can be incorporated into metal-organic frameworks (MOFs). For instance, two highly porous MOF isomers, Zn2(TCPP)(DPB) , were synthesized using different solvents and acid species. The pyridine functionality contributes to the framework’s topology and porosity .
- Self-Assembly and Coordination : The compound’s pyridine group plays a crucial role in self-assembly and coordination on metallic surfaces. Various molecular architectures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains, are sensitive to the underlying metallic substrate .
Antimalarial Activity
Metal-Organic Frameworks (MOFs)
Surface Chemistry
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-18-4-2-16(3-5-18)9-15-27(24,25)21-12-14-23-13-8-19(22-23)17-6-10-20-11-7-17/h2-8,10-11,13,21H,9,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAAXRIEWPUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide |
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